molecular formula C11H18O5 B031183 Diethyl 2-acetylglutarate CAS No. 1501-06-0

Diethyl 2-acetylglutarate

Cat. No. B031183
CAS RN: 1501-06-0
M. Wt: 230.26 g/mol
InChI Key: NNOGMCQLKMLNPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Diethyl 2-acetylglutarate and related compounds often involves reactions that yield specific structures and functionalities. For example, the Michael addition of diethyl(acetylamino)malonate to 4-octanoylstyrene results in key intermediates for immunomodulatory agents, demonstrating the versatility of diethyl 2-acetylglutarate derivatives in synthesis (Matsumoto et al., 2008).

Molecular Structure Analysis

The molecular structure of diethyl 2-acetylglutarate derivatives is crucial for their chemical behavior. For instance, the structural study of N-aryl substituted diethyl 3-aminoglutaconates revealed isomeric forms that can interconvert, influencing their reactivity and applications (Charvát et al., 1996).

Chemical Reactions and Properties

Diethyl 2-acetylglutarate engages in a variety of chemical reactions, showcasing its reactivity. For example, the anionoid substitution reaction of diethyl 2-acetamido-6-bromoazulene-1,3-dicarboxylate demonstrates the compound's versatility in nucleophilic substitution reactions (Tada, 1966).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Diethyl 2-acetylglutarate plays a crucial role in the synthesis of new and interesting heterocyclic compounds. For instance, it has been used to synthesize 2-oxofuro[2,3-b]pyrroles and 19-methyl-15-oxa-20-azatricyclo[12.3.3.0(1,14)]icos-18-en-18-carboxylates by reacting with 1,2-diaza-1,3-butadienes under specific conditions. These reactions highlight its versatility in creating complex organic molecules with potential applications in pharmaceuticals and materials science (Attanasi et al., 2004).

Metabolic Studies

While the direct studies involving Diethyl 2-acetylglutarate in metabolic research are limited, research on related compounds like N-acetylglutamate provides insights into metabolic regulation. N-acetylglutamate is an essential cofactor in the urea cycle, affecting the detoxification of ammonia in the liver. Studies on N-acetylglutamate synthase deficiency and the role of N-carbamylglutamate in treating related disorders shed light on the metabolic importance of similar acetyl compounds (Tuchman et al., 2008). These findings, although not directly involving Diethyl 2-acetylglutarate, underscore the broader relevance of acetyl compounds in metabolic pathways and their potential therapeutic applications.

Potential as HIV-1 Integrase Inhibitors

Novel research into the development of HIV-1 integrase inhibitors has identified a series of compounds derived from Diethyl 2-acetylglutarate. These N-substituted 3-{3,5-dimethylfuro[3,2-g]coumarin-6-yl}propanamides demonstrate the potential for Diethyl 2-acetylglutarate derivatives to serve as bases for creating drugs targeting HIV-1 integrase, a key enzyme in the HIV replication cycle. This highlights the compound's utility in designing antiviral agents (Olomola et al., 2014).

Antioxidant Studies

Diethyl 2-acetylglutarate's chemical relatives have been studied for their antioxidant properties. For example, Artemisia capillaris ethyl acetate fraction, an extract derived from a different esterification process, showed significant antioxidant activity in high-fat diet-induced obese mice. This suggests that esters and derivatives of acetylglutarate, including Diethyl 2-acetylglutarate, may hold potential in oxidative stress and antioxidant enzyme modulation, warranting further investigation into their biological activities (Hong & Lee, 2009).

properties

IUPAC Name

diethyl 2-acetylpentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-4-15-10(13)7-6-9(8(3)12)11(14)16-5-2/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOGMCQLKMLNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301241682
Record name Pentanedioic acid, 2-acetyl-, 1,5-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-acetylglutarate

CAS RN

1501-06-0
Record name Pentanedioic acid, 2-acetyl-, 1,5-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1501-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl 2-acetylglutarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001501060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1501-06-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42535
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentanedioic acid, 2-acetyl-, 1,5-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 2-acetylglutarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.649
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.